2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, an amino group, a pyridinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated aromatic compound under basic conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step often requires the use of an amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.
Addition of the Pyridinyl Group: The pyridinyl group is incorporated through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Carbonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Indole Derivatives
- Imidazole Containing Compounds
Uniqueness
Compared to similar compounds, 2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C18H17N3S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H17N3S/c1-18(2)10-12(6-7-13-5-3-4-8-21-13)9-14-15(11-19)17(20)22-16(14)18/h3-9H,10,20H2,1-2H3 |
InChI Key |
INXFLWRKBBYRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC2=C1SC(=C2C#N)N)C=CC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.